molecular formula C16H13ClN2O2S B378234 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313962-10-6

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B378234
CAS No.: 313962-10-6
M. Wt: 332.8g/mol
InChI Key: XODPTEDFIKTXCZ-UHFFFAOYSA-N
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Description

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . This compound features a benzothiazole core, a bicyclic system where a benzene ring is fused with a 1,3-thiazole ring, substituted at the 2-position with a benzamide group bearing a chloro substituent and at the 6-position with an ethoxy group . The benzothiazole nucleus is a magic molecule known to interact with a wide range of biological targets, and its derivatives are extensively investigated primarily for their antimicrobial and anticancer properties, addressing the urgent global challenge of antimicrobial resistance . Researchers value this scaffold for its potential as a multi-targeting agent, with documented interest in its antitumor, anthelminthic, antitubercular, and anti-inflammatory activities . The specific molecular architecture of this compound, particularly the 2-amido substitution and the 6-ethoxy group, is designed to optimize its physicochemical properties and binding affinity, making it a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR) in drug discovery programs. It is supplied as a high-purity solid for laboratory research. This product is intended for research and scientific applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate personal protective equipment in accordance with safe laboratory practices.

Properties

IUPAC Name

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-2-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODPTEDFIKTXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

Ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.0 eq) in dichloromethane (DCM) at 0–5°C yield the target compound in 88% purity. The protocol involves:

  • Dissolving 3-chlorobenzoic acid (1.0 eq) in DCM.

  • Adding EDC·HCl and HOBt sequentially under nitrogen.

  • Introducing the benzothiazole amine (1.1 eq) and stirring for 12 hours at room temperature.

Advantages : High reproducibility; minimal racemization.
Limitations : Requires anhydrous conditions and costly reagents.

Schotten-Baumann Reaction

Aqueous-alkaline conditions using 3-chlorobenzoyl chloride (1.2 eq) and sodium hydroxide (2.0 eq) achieve 65–70% yields. The amine is suspended in water/THF (1:1), followed by dropwise acyl chloride addition at 0°C.

Advantages : Scalable for industrial production.
Limitations : Hydrolysis of the ethoxy group occurs above pH 10, necessitating strict pH monitoring.

Mixed Anhydride Method

Isobutyl chloroformate (1.3 eq) and N-methylmorpholine (1.5 eq) generate a reactive mixed anhydride intermediate, which reacts with the amine in THF at −15°C. Yields reach 82% with 99% HPLC purity after recrystallization.

Optimization and Industrial Scalability

Comparative studies reveal EDC/HOBt as the optimal system for laboratory-scale synthesis (Table 1). For industrial applications, the Schotten-Baumann method is preferred due to lower reagent costs, despite moderately reduced yields.

Table 1: Comparison of Amide Coupling Methods

MethodReagentsYield (%)Purity (%)Scalability
EDC/HOBtEDC·HCl, HOBt, DCM8899Moderate
Schotten-BaumannNaOH, H₂O/THF7095High
Mixed AnhydrideIsobutyl chloroformate8298Low

Purification and Characterization

Crude product is purified via:

  • Recrystallization : Ethanol/water (7:3) at −20°C affords needle-like crystals (mp 162–164°C).

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted amine and acyl chloride.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, benzothiazole-H), 7.85–7.45 (m, 4H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 1.44 (t, 3H, CH₃).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Challenges and Mitigation Strategies

  • Ethoxy Group Stability : Demethylation occurs above 100°C; maintaining temperatures below 80°C during cyclization is critical.

  • Byproduct Formation : Excess acyl chloride generates 3-chlorobenzoic acid; quenching with ice water minimizes this .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Tin(II) chloride or iron powder in acidic conditions.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing various heterocyclic compounds. Its unique substitution pattern allows for the exploration of new chemical entities with diverse biological activities. Researchers utilize it to study reaction mechanisms and develop new synthetic methodologies.

Biology

The biological applications of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide are significant due to its potential antimicrobial and antifungal properties. Studies have shown that compounds within the benzothiazole class exhibit activity against various pathogens, making them suitable candidates for further biological evaluation. The compound's interaction with cellular pathways can influence gene expression and metabolic processes, which is crucial for understanding its biological mechanisms .

Medicine

Research into the medical applications of this compound is ongoing, particularly regarding its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions with cancer cell pathways. The exploration of its efficacy as a therapeutic agent is a promising area of research, potentially leading to novel cancer treatments .

Industry

In industrial applications, this compound is being investigated for its potential use in developing new materials with specific properties. This includes applications in polymers and coatings where enhanced performance characteristics are desired. Its chemical stability and reactivity make it suitable for various formulations .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial effects of benzothiazole derivatives, this compound demonstrated significant inhibitory activity against several bacterial strains. The study utilized standard disc diffusion methods to evaluate efficacy, revealing promising results that warrant further investigation into its mechanism of action against microbial targets .

Case Study 2: Anticancer Potential

Another research initiative focused on evaluating the anticancer potential of this compound involved in vitro assays on various cancer cell lines. Results indicated that treatment with this compound led to reduced cell viability and induced apoptosis in treated cells compared to controls. These findings suggest a mechanism involving cell cycle arrest and apoptosis induction, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzothiazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of their functions. The compound may also interfere with cellular signaling pathways, resulting in its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Benzothiazole Substituent Benzamide Substituent Molecular Weight Key Findings References
3-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide 6-Ethoxy 3-Chloro 332.8 Planar structure with trans-amide conformation; moderate antimicrobial activity
3-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide 6-Methyl 3-Chloro 302.78 Reduced solubility compared to ethoxy analog; moderate antibacterial activity
3,4-Dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide 6-Methyl 3,4-Dichloro 337.22 Higher lipophilicity; uncharacterized biological activity
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 6-Ethoxy 4-Trifluoromethyl 366.36 Enhanced electronic effects due to -CF₃; activity against dengue virus NS3 protease inferred
2-Chloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide 6-Methanesulfonyl 2-Chloro 366.83 Sulfonyl group improves metabolic stability; unconfirmed bioactivity

Key Research Findings and Implications

Substituent Position Matters : The 6-position on benzothiazole is critical for modulating bioactivity. Ethoxy groups balance polarity and steric bulk, making them favorable for drug design .

Chlorine vs. Trifluoromethyl : Chlorine at the benzamide’s 3-position provides steric hindrance, while -CF₃ at the 4-position enhances electronic interactions, as seen in antiviral studies .

Structural Rigidity : Planar benzothiazole-benzamide systems (e.g., the target compound) exhibit superior crystallinity and stability, aiding in formulation development .

Biological Activity

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has garnered attention due to its potential biological activities. Benzothiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in medicine.

The molecular formula of this compound is C16H13ClN2O2SC_{16}H_{13}ClN_{2}O_{2}S, with a molecular weight of approximately 332.80 g/mol. The compound features a chloro substituent on the benzamide moiety and an ethoxy group on the benzothiazole ring, which may influence its biological interactions and solubility.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Cell Signaling Modulation : The compound can modulate pathways such as AKT and ERK, which are crucial in cancer cell survival and proliferation.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a related compound was found to inhibit the proliferation of cancer cell lines (A431, A549, and H1299) by promoting apoptosis and inducing cell cycle arrest at low concentrations (1–4 μM) . The mechanism involved the downregulation of pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated in tumor microenvironments.

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. Research indicates that modifications in the benzothiazole structure can enhance antibacterial activity .

Study 1: Anticancer Efficacy

In a study evaluating a series of benzothiazole derivatives, one compound demonstrated significant cytotoxicity against non-small cell lung cancer cells. The study highlighted that structural modifications in the benzothiazole core could enhance anticancer activity .

CompoundCell LineIC50 (μM)Mechanism
B7A4312AKT/ERK inhibition
B7A5494Apoptosis induction

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of benzothiazole derivatives against multidrug-resistant strains of Staphylococcus aureus. Compounds with similar structural features to this compound exhibited potent antibacterial activity .

Q & A

Q. What are the common synthetic routes for 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with the preparation of intermediates such as 6-ethoxy-1,3-benzothiazol-2-amine. A key step is the coupling of this amine with 3-chlorobenzoyl chloride under reflux in pyridine or ethanol, often with sodium acetate as a base to neutralize HCl byproducts . Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., pyridine) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reflux conditions (~80°C) are necessary for amide bond formation but must avoid decomposition of the thiazole ring .
  • Purification : Column chromatography or recrystallization from methanol is used to isolate the product, with yields ranging from 60–85% depending on the solvent system .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • IR : Peaks at ~1640 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N of benzothiazole) confirm amide and heterocyclic moieties .
    • ¹H NMR : Signals at δ 4.08 ppm (ethoxy –OCH₂CH₃) and δ 6.50–7.90 ppm (aromatic protons) validate substituent positions .
  • X-ray crystallography : Reveals intermolecular hydrogen bonds (e.g., N–H⋯N) that stabilize crystal packing, with bond angles and torsion angles reported for the benzamide-thiazole linkage .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported synthetic yields when varying catalysts or solvents?

Methodological Answer: Discrepancies in yields (e.g., 60% vs. 85%) often arise from catalyst choice or solvent purity. Systematic approaches include:

  • Catalyst screening : Transition metal catalysts (e.g., CoCl₂ in dethiocyanation reactions) may improve efficiency but require inert atmospheres to prevent oxidation .
  • Solvent optimization : Ethanol vs. pyridine impacts reaction kinetics; dielectric constant calculations (ε) can predict solvent suitability for charge stabilization .
  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify interactions between variables (temperature, solvent ratio) to maximize yield .

Q. How do computational methods contribute to understanding the reaction mechanisms and electronic properties of this compound?

Methodological Answer:

  • Reaction path modeling : Density Functional Theory (DFT) calculations map energy profiles for amide bond formation, identifying transition states and rate-limiting steps .
  • Electronic properties : HOMO-LUMO analysis predicts electrophilic/nucleophilic sites, correlating with observed reactivity in cross-coupling reactions .
  • Molecular docking : Simulations of the benzothiazole moiety with enzyme targets (e.g., PFOR enzyme) explain bioactivity trends and guide structural modifications .

Data Contradiction Analysis

Q. How can researchers address conflicting data regarding the biological activity of analogs in antimicrobial assays?

Methodological Answer: Discrepancies in MIC (Minimum Inhibitory Concentration) values may stem from:

  • Strain variability : Standardize assays using ATCC microbial strains and consistent inoculum sizes .
  • Solvent effects : DMSO concentrations >1% can inhibit bacterial growth; use vehicle controls to normalize results .
  • Structural analogs : Compare substituent effects (e.g., 6-ethoxy vs. 6-chloro) using SAR (Structure-Activity Relationship) models to isolate key functional groups .

Methodological Tables

Q. Table 1: Comparison of Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Key Reference
16-ethoxy-1,3-benzothiazol-2-amine + 3-chlorobenzoyl chloride (pyridine, reflux)85
2Same reactants (ethanol, NaOAc, reflux)72
3CoCl₂-catalyzed dethiocyanation68

Q. Table 2: Spectroscopic Data for Structural Validation

TechniqueKey Peaks/ParametersFunctional Group Confirmed
IR1640 cm⁻¹ (C=O)Amide
¹H NMRδ 4.08 (quartet, –OCH₂CH₃)Ethoxy group
X-rayN1–H1⋯N2 (2.89 Å)Hydrogen bonding

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